molecular formula C11H8ClNO3 B1621046 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione CAS No. 30645-78-4

3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione

Cat. No.: B1621046
CAS No.: 30645-78-4
M. Wt: 237.64 g/mol
InChI Key: YSJANYVUTLZBQN-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a methyl group attached to the oxazine ring

Properties

IUPAC Name

3-(4-chlorophenyl)-6-methyl-1,3-oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-7-6-10(14)13(11(15)16-7)9-4-2-8(12)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJANYVUTLZBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374038
Record name 2H-1,3-Oxazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30645-78-4
Record name 2H-1,3-Oxazine-2,4(3H)-dione, 3-(4-chlorophenyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the [4 + 2] annulation of carbon dioxide or carbonyl sulfide with allenamides under mild reaction conditions . This method yields the desired oxazine-dione in moderate to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that oxazine derivatives, including 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione, exhibit promising anticancer properties. These compounds are often designed to target specific pathways involved in cancer cell proliferation and survival. The incorporation of the oxazine moiety has been linked to enhanced biological activity against various cancer cell lines.

  • Mechanism of Action : Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. The presence of the chloro-phenyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth and combat infections.

  • Case Studies : A study focusing on oxazine derivatives demonstrated that certain modifications in the structure led to increased potency against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Matrix Metalloproteinase Inhibition

The compound has also been investigated as a potential inhibitor of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and are implicated in various diseases such as arthritis and cancer metastasis.

  • Research Findings : Inhibitors targeting MMPs can prevent excessive tissue breakdown, thus offering therapeutic benefits in inflammatory conditions. Studies have shown that derivatives similar to this compound can effectively inhibit MMP activity, thereby reducing inflammation and tissue damage.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents that can modulate its biological activity.

Structure-Activity Relationship

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Chloro Group : Enhances biological activity by increasing electron-withdrawing capacity.
  • Methyl Substitution : Impacts lipophilicity and solubility.

A detailed SAR analysis can guide future modifications to improve potency and selectivity against specific targets.

Data Table: Summary of Applications

ApplicationActivity TypeMechanism of ActionReferences
AnticancerInduces apoptosisActivates caspases; inhibits cell cycle
AntimicrobialBacterial inhibitionDisrupts cell wall synthesis
MMP InhibitionReduces inflammationPrevents tissue breakdown

Mechanism of Action

Comparison with Similar Compounds

  • 3-Phenyl-2H-benzo[e][1,3]-oxazine-2,4(3H)-dione
  • 4H-Benzo[d][1,3]oxazine

Comparison: 3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione is unique due to the presence of the chloro-substituted phenyl ring and the methyl group on the oxazine ring. These structural features contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antiproliferative activity and selectivity towards certain cancer cell lines .

Biological Activity

3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione (CAS number 30645-78-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of substituted acetoacetanilides with ethyl chloroformate under basic conditions. The resulting product has been characterized using various techniques such as X-ray crystallography and NMR spectroscopy, confirming its structural integrity and purity .

Anticancer Properties

Research indicates that derivatives of oxazine compounds exhibit significant anticancer activity. In particular, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies have demonstrated that modifications in the oxazine structure can enhance antiproliferative effects against melanoma and non-small cell lung cancer cells through mechanisms involving the inhibition of key signaling pathways such as c-MET/EGFR .

CompoundCancer Cell LineIC50 (µM)Mechanism
3dHepG28.3Inhibition of JNK1 and Raf1 kinases
NSC777205MelanomaNot specifiedc-MET/EGFR inhibition

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For example, derivatives have shown strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The most effective inhibitors exhibited IC50 values lower than established drugs like rivastigmine .

EnzymeBest InhibitorIC50 (µM)
AChEO-{4-Chloro...}38.98
BChEN-Methyl-N-phenyl carbamate1.97

Toxicity Profile

Toxicological evaluations suggest that while some derivatives exhibit potent biological activity, they also necessitate careful assessment of their safety profiles. Studies have indicated lower toxicity against normal liver cell lines compared to their effects on cancerous cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Study on HepG2 Cells : A derivative showed a significant reduction in cell proliferation with an IC50 value of 8.3 µM, indicating its potential as a therapeutic agent against hepatocellular carcinoma.
  • Inhibition of Kinases : Another study focused on dual inhibitors targeting JNK1 and Raf1 kinases demonstrated a substantial inhibition rate against these targets, suggesting a multifaceted approach to cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione
Reactant of Route 2
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3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione

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